![molecular formula C10H13Cl2N3 B13583787 1-[(2,6-Dichloro-4-pyridinyl)methyl]piperazine](/img/structure/B13583787.png)
1-[(2,6-Dichloro-4-pyridinyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-Dichloropyridin-4-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 2,6-dichloropyridin-4-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-dichloropyridin-4-yl)methyl]piperazine typically involves the reaction of 2,6-dichloropyridine with piperazine. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the piperazine attacks the chlorinated pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2,6-Dichloropyridin-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF under reflux.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced piperazine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(2,6-Dichloropyridin-4-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[(2,6-dichloropyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2,6-Dichloropyridine: A precursor in the synthesis of 1-[(2,6-dichloropyridin-4-yl)methyl]piperazine.
Piperazine: The parent compound that forms the core structure.
4-Amino-2,6-dichloropyridine: Another derivative of 2,6-dichloropyridine with different functional groups.
Uniqueness: 1-[(2,6-Dichloropyridin-4-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H13Cl2N3 |
|---|---|
Poids moléculaire |
246.13 g/mol |
Nom IUPAC |
1-[(2,6-dichloropyridin-4-yl)methyl]piperazine |
InChI |
InChI=1S/C10H13Cl2N3/c11-9-5-8(6-10(12)14-9)7-15-3-1-13-2-4-15/h5-6,13H,1-4,7H2 |
Clé InChI |
MKXJQZINHNTNNV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=CC(=NC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


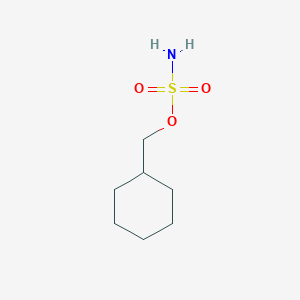
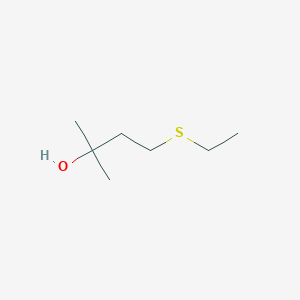




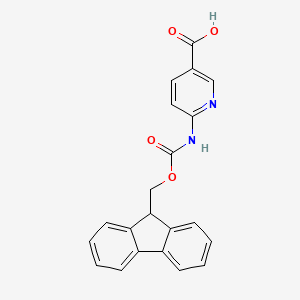

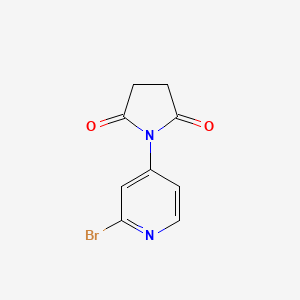
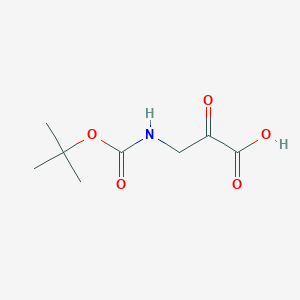
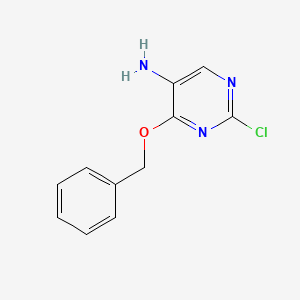
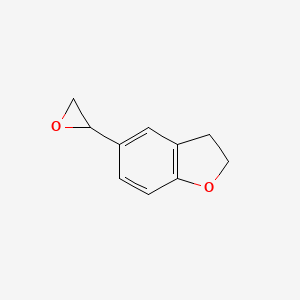
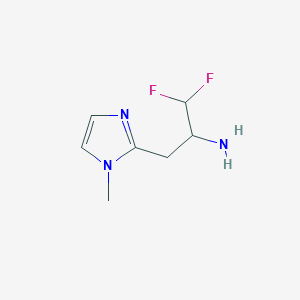
![2-[6-(Cyclopropylmethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13583769.png)
